molecular formula C6H12O3 B11717337 1,4-Dioxepan-2-ylmethanol

1,4-Dioxepan-2-ylmethanol

Cat. No.: B11717337
M. Wt: 132.16 g/mol
InChI Key: MUONEGYMUDJCKW-UHFFFAOYSA-N
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Description

1,4-Dioxepan-2-ylmethanol is an organic compound with the molecular formula C₆H₁₂O₃ It is a cyclic ether with a hydroxymethyl group attached to the second carbon of the dioxepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepan-2-ylmethanol can be synthesized through the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol. Under basic conditions, when 3-(2-hydroxyethoxy)propan-1-ol is oxidized using oxoammonium salts, a quantitative oxidative esterification occurs, resulting in a regioselective lactone ring closure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepan-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted ethers and other functionalized compounds.

Scientific Research Applications

1,4-Dioxepan-2-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dioxepan-2-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxepan-2-ylmethanol is unique due to its specific ring structure and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized compounds and materials.

Biological Activity

1,4-Dioxepan-2-ylmethanol is a compound characterized by its unique dioxepane ring structure. Understanding its biological activity is crucial for potential applications in pharmacology and organic synthesis. This article reviews the biological properties of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C7H14O3\text{C}_7\text{H}_{14}\text{O}_3

This compound features a dioxepane ring, which contributes to its reactivity and biological interactions. The presence of hydroxyl groups allows for hydrogen bonding with various biomolecules.

Biological Activity

Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The hydroxyl groups can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activities.

Table 1: Biological Targets and Activities

Biological Target Activity Reference
EnzymesInhibition of enzymatic activity
ReceptorsModulation of receptor activity
Protein InteractionsBinding affinity studies

Case Studies

Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on human purine nucleoside phosphorylase (PNP). The compound demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating T-cell related diseases. The binding affinity was assessed using kinetic assays, indicating that structural modifications could enhance its efficacy further.

Research Findings
Recent research highlighted the synthesis of various analogs of this compound to evaluate their biological activities. These studies focused on modifying the hydroxyl groups to improve binding affinity and selectivity toward specific enzymes.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Dioxepane Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Hydroxylation: Introducing hydroxyl groups via oxidation reactions enhances the compound's biological activity.
  • Purification: Techniques such as chromatography are employed to isolate the desired product with high purity.

Table 2: Synthesis Overview

Step Method Notes
CyclizationRing-closing reactionsRequires specific conditions
HydroxylationOxidative processesEnhances biological activity
PurificationChromatographyEnsures high purity

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1,4-dioxepan-2-ylmethanol

InChI

InChI=1S/C6H12O3/c7-4-6-5-8-2-1-3-9-6/h6-7H,1-5H2

InChI Key

MUONEGYMUDJCKW-UHFFFAOYSA-N

Canonical SMILES

C1COCC(OC1)CO

Origin of Product

United States

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